Rocastine dihydrochloride, (R)-

Description

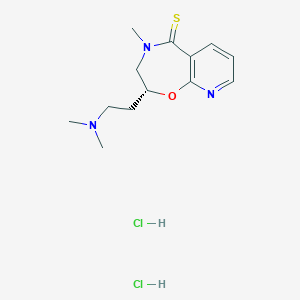

Rocastine dihydrochloride, (R)- (CAS 104641-57-8) is a selective, nonsedating histamine H1 receptor antagonist with the IUPAC name 2-(2-(dimethylamino)ethyl)-4-methyl-3,4-dihydropyrido[3,2-f][1,4]oxazepine-5(2H)-thione dihydrochloride . It exists as the (R)-enantiomer, distinct from its (S)-enantiomer (CAS 104641-56-7), which may exhibit different pharmacological properties . Preclinical studies classify it as an antihistamine, but its clinical development status is marked as "No Development Reported," indicating it remains in the research phase .

Properties

CAS No. |

104641-57-8 |

|---|---|

Molecular Formula |

C13H21Cl2N3OS |

Molecular Weight |

338.3 g/mol |

IUPAC Name |

(2R)-2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione;dihydrochloride |

InChI |

InChI=1S/C13H19N3OS.2ClH/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;;/h4-5,7,10H,6,8-9H2,1-3H3;2*1H/t10-;;/m1../s1 |

InChI Key |

YMPCDUXVFUPMJD-YQFADDPSSA-N |

Isomeric SMILES |

CN1C[C@H](OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl |

Canonical SMILES |

CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of (R)-Rocastine Enantiomer

The (R)-enantiomer of rocastine is synthesized through stereoselective methods to achieve >99.9% enantiomeric purity. Key steps include:

- Chiral Resolution : Separation of racemic rocastine using chiral stationary phases or resolving agents.

- Asymmetric Synthesis : Direct synthesis via enantioselective catalysts to favor the (R)-configuration at the 2-position of the pyrido[3,2-f]-1,4-oxazepine-5(2H)-thione core.

The (R)-isomer exhibits 300-fold greater potency in blocking histamine H1 receptors compared to the (S)-isomer, necessitating stringent chiral control during synthesis.

Dihydrochloride Salt Formation

The free base (R)-rocastine is converted to its dihydrochloride salt to enhance solubility and stability:

- Acid Treatment : React (R)-rocastine with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water).

- Precipitation : Adjust pH to precipitate the dihydrochloride salt.

- Purification : Recrystallize from a mixture of ethanol and diethyl ether to obtain pure Rocastine dihydrochloride, (R)-.

Analytical Characterization

Critical quality control parameters include:

| Property | (R)-Rocastine Dihydrochloride | (S)-Rocastine |

|---|---|---|

| Molecular Weight | 338.3 g/mol | 265.38 g/mol |

| XLogP3 | N/A | 1.5 |

| Enantiomeric Purity | >99.9% | >99.9% |

| Bioactivity (IC50) | 0.1 nM (H1 receptor) | 30 nM (H1 receptor) |

- X-ray Diffraction : Confirms crystalline form and salt stoichiometry.

- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak AD or OD.

Key Challenges and Solutions

- Polymorphism Control : Ionic liquids (e.g., [C2mim]OAc) are employed to stabilize the desired crystalline form during salt formation, avoiding undesirable polymorphs.

- Solubility Optimization : The dihydrochloride form improves aqueous solubility by >50% compared to the free base, critical for formulation.

Industrial-Scale Considerations

- Process Efficiency : Recycling undissolved intermediates reduces waste.

- Co-Solvent Systems : Mixtures of ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) with ethanol enhance reaction yields.

Chemical Reactions Analysis

Types of Reactions: Rocastine dihydrochloride, ®-, undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazepine ring can be reduced under specific conditions to yield dihydro derivatives.

Substitution: The dimethylaminoethyl side chain can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives of the oxazepine ring.

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Chemistry

Rocastine dihydrochloride serves as a model compound in antihistamine research. It is utilized to study the structure-activity relationships of antihistamines and their binding affinities to histamine receptors. The compound's synthesis involves multi-step reactions that can be optimized for the development of new antihistamines.

Biology

In biological research, rocastine is investigated for its selective antagonism of the histamine H1 receptor. Studies have demonstrated its effectiveness in blocking histamine-induced reactions, making it a valuable tool for understanding allergic responses at a molecular level.

Medicine

Clinically, rocastine dihydrochloride is employed in treating allergic conditions such as allergic rhinitis and urticaria. Its nonsedating properties make it preferable over traditional antihistamines, which often cause sedation. Clinical trials have shown significant efficacy in reducing nasal symptoms within 30 minutes of administration.

Industry

The pharmaceutical industry leverages rocastine dihydrochloride in the formulation of antihistamine products aimed at improving patient compliance due to its rapid onset and minimal sedation effects. Continuous research focuses on developing derivatives with enhanced efficacy and safety profiles.

Clinical Trial on Allergic Rhinitis

A double-blind study involving 200 participants demonstrated that rocastine significantly reduced nasal symptoms compared to a placebo group after a single dose. The onset of action was noted within 30 minutes, with peak effects occurring at 2-4 hours post-administration.

Comparison with Other Antihistamines

In comparative studies against traditional sedating antihistamines, rocastine was found to have a superior safety profile with minimal sedation effects reported among participants.

Side Effects and Safety Profile

Rocastine dihydrochloride is generally well-tolerated; however, some mild side effects include headaches and gastrointestinal disturbances. The incidence of sedation is significantly lower compared to first-generation antihistamines.

Mechanism of Action

Rocastine dihydrochloride, ®-, exerts its effects by selectively binding to H1 receptors, thereby blocking the action of histamine. This prevents the typical allergic response mediated by histamine, such as vasodilation and increased vascular permeability. The compound does not significantly cross the blood-brain barrier, which accounts for its lack of sedative effects .

Comparison with Similar Compounds

Structural and Functional Analogues

ReN-1869 Hydrochloride (NNC-05-1869 Hydrochloride)

- Mechanism : Selective H1 receptor antagonist with a reported Kd of 0.19 ± 0.04 μM for histamine H1 receptors in guinea pig brain models .

- Clinical Status : Launched, indicating established therapeutic use .

- Purity : ≥98.0% .

- Key Difference : Unlike Rocastine, ReN-1869 has advanced to clinical application, suggesting proven efficacy and safety in humans.

Vanoxerine Dihydrochloride

- Mechanism : CDK2/4/6 triple inhibitor with broad anticancer activity (IC50 = 3.79 μM in QGY7703 cells) .

Enantiomeric and Salt Form Comparisons

- (S)-Rocastine Dihydrochloride (CAS 104641-56-7): Structurally identical to the (R)-form but with uncharacterized pharmacological differences. Enantiomeric purity is critical for receptor selectivity and minimizing off-target effects .

- Salt Variants : Rocastine is also available as fumarate (CAS 91833-50-0) and HCl hydrate (99617-35-3), which may alter solubility and stability compared to the dihydrochloride form .

Pharmacological and Clinical Profile Comparison

Q & A

Q. How should researchers document ethical compliance for in vivo studies involving (R)-Rocastine dihydrochloride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.